molecular formula C8H10ClFN2 B12078406 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride

1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride

Cat. No.: B12078406
M. Wt: 188.63 g/mol
InChI Key: PWVVNBICPRIEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 It is a derivative of cyclopropane, substituted with a fluoropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 6-fluoropyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The fluoropyridine group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride
  • 1-(5-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
  • 1-(6-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

Comparison: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated analog, the fluorinated compound may exhibit different pharmacokinetic properties and binding affinities. The carboxylic acid derivative, on the other hand, has different functional groups that can lead to distinct chemical and biological behaviors.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H

InChI Key

PWVVNBICPRIEET-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.